molecular formula C8H7NO5S B1213088 5-Hydroxy-1h-indol-6-yl hydrogen sulfate CAS No. 96686-60-1

5-Hydroxy-1h-indol-6-yl hydrogen sulfate

Cat. No.: B1213088
CAS No.: 96686-60-1
M. Wt: 229.21 g/mol
InChI Key: WADBTJLNKJQTOX-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Biological Systems and Chemical Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of many biologically active compounds. nih.govimpactfactor.orgnih.gov This heterocyclic scaffold is not only prevalent in natural products but also serves as a privileged structure in medicinal chemistry for the design of novel therapeutic agents. nih.govnih.gov

Indole and its derivatives are widespread in nature, found in alkaloids, pigments, and the essential amino acid tryptophan. nih.govfrontiersin.org Tryptophan itself is a precursor for a multitude of secondary metabolites in animals, plants, and microbes. nih.gov For instance, in animals, the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) plays a critical role in the central nervous system, as well as the cardiovascular and gastrointestinal systems. nih.gov In bacteria, indole functions as a signaling molecule, influencing various physiological processes. frontiersin.orgnih.gov

The chemical reactivity and versatile structure of the indole ring have allowed for extensive modifications, leading to the development of numerous drugs with a wide array of pharmacological activities. nih.govbio-connect.nl These include anticancer agents like vincristine, antihypertensive drugs such as reserpine, and antidepressants like amedalin. nih.gov The broad spectrum of biological activities associated with indole derivatives, such as anti-inflammatory, antimicrobial, antiviral, and antioxidant properties, underscores their immense importance in chemical and biological research. impactfactor.orgbio-connect.nl

Table 1: Examples of Biologically Active Indole Derivatives

Compound Name Biological Role/Application Reference
Tryptophan Essential amino acid, biosynthetic precursor nih.gov
Serotonin Neurotransmitter nih.gov
Indomethacin Anti-inflammatory drug impactfactor.org
Vincristine Anticancer agent nih.govnih.gov
Reserpine Antihypertensive agent nih.gov
Melatonin Hormone regulating sleep-wake cycles molbase.com

Overview of Sulfate (B86663) Conjugation as a Biotransformation Process

Sulfate conjugation is a crucial phase II metabolic pathway that enhances the water solubility of various endogenous and exogenous compounds, thereby facilitating their excretion. issx.orgwikipedia.org This process involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. wikipedia.org The reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov

Historically, the discovery of sulfate conjugation is linked to studies on the metabolism of benzene and phenol (B47542), where conjugated phenols were identified in urine. issx.org Eugen Baumann's work in the 19th century was pivotal; he isolated and characterized phenol sulfate and demonstrated that various substances, including indole, could lead to increased sulfate excretion after undergoing oxidation. issx.org

This biotransformation is not limited to xenobiotics; many endogenous compounds, such as steroids and catecholamines, are also sulfated. wikipedia.org In the context of indoles, the process typically begins with the hydroxylation of the indole ring, often by cytochrome P450 (CYP) enzymes, followed by the sulfation of the resulting hydroxyl group. nih.govwikipedia.org For example, indole produced by gut microbiota from tryptophan is absorbed and metabolized in the liver, first to indoxyl (3-hydroxyindole) by CYP enzymes and then to indoxyl sulfate by SULTs. nih.govwikipedia.orgnih.gov

Table 2: Key Enzymes in the Biotransformation of Indole to Indoxyl Sulfate

Enzyme Family Specific Enzyme (Example) Role Reference
Cytochrome P450 CYP2E1 Hydroxylation of indole to indoxyl nih.govwikipedia.org
Sulfotransferases SULT1A1 Sulfation of indoxyl to indoxyl sulfate wikipedia.org

Structural Context of 5-Hydroxy-1h-indol-6-yl Hydrogen Sulfate within the Indole Sulfatome

The "indole sulfatome" can be described as the collection of all indole-derived sulfate conjugates within a biological system. These metabolites arise from the hydroxylation of the indole ring at various positions, followed by sulfation. While indoxyl sulfate (3-hydroxyindole sulfate) is the most extensively studied member of this class, other isomers exist, each with potentially unique biological properties. wikipedia.orgiarc.fr

The compound this compound is a specific isomer within this group. Its structure features a hydroxyl group at the 5th position of the indole ring and a sulfate group at the 6th position. This distinguishes it from other known indole sulfates, such as indoxyl sulfate and 6-hydroxyindole (B149900) sulfate. nih.gov The latter, 1H-indol-6-yl hydrogen sulfate, is formed by the sulfation of 6-hydroxyindole. nih.gov

The biosynthesis of this compound would likely involve the enzymatic hydroxylation of the indole ring at both the 5th and 6th positions, followed by the selective sulfation of the hydroxyl group at the 6th position. The presence of multiple hydroxylated and sulfated indole derivatives, such as 6-Sulphatoxymelatonin ([3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] hydrogen sulfate), highlights the metabolic diversity in the processing of indole-containing molecules. molbase.com The precise biological role and significance of this compound are subjects for further scientific investigation, but its structure places it firmly within the complex network of indole metabolism.

Table 3: Structural Comparison of Selected Indole Sulfate Isomers

Compound Name Position of Hydroxyl Group Position of Sulfate Group Reference
Indoxyl sulfate 3 3 wikipedia.org
6-Hydroxyindole sulfate 6 6 nih.gov
This compound 5 6 -
5-Hydroxytryptamine sulfate 5 5 molbase.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96686-60-1

Molecular Formula

C8H7NO5S

Molecular Weight

229.21 g/mol

IUPAC Name

(5-hydroxy-1H-indol-6-yl) hydrogen sulfate

InChI

InChI=1S/C8H7NO5S/c10-7-3-5-1-2-9-6(5)4-8(7)14-15(11,12)13/h1-4,9-10H,(H,11,12,13)

InChI Key

WADBTJLNKJQTOX-UHFFFAOYSA-N

SMILES

C1=CNC2=CC(=C(C=C21)O)OS(=O)(=O)O

Canonical SMILES

C1=CNC2=CC(=C(C=C21)O)OS(=O)(=O)O

Synonyms

5,6-DHIS
5-hydroxy-6-indolyl-O-sulfate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Hydroxy 1h Indol 6 Yl Hydrogen Sulfate Analogs

Strategies for Indole (B1671886) Core Synthesis and Functionalization

The construction of the indole nucleus is a foundational step in the synthesis of 5-Hydroxy-1h-indol-6-yl hydrogen sulfate (B86663) and its analogs. Various methods have been developed to build this heterocyclic system, each offering distinct advantages in terms of substrate scope and regioselectivity.

Nenitzescu Reaction for 5-Hydroxyindole Formation and Its Mechanistic Aspects

The Nenitzescu indole synthesis is a powerful and direct method for forming 5-hydroxyindole derivatives. First reported by Costin Nenițescu in 1929, this reaction typically involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com The reaction is particularly valuable for its ability to construct the 5-hydroxyindole skeleton, which is a precursor to many biochemically significant compounds. researchgate.netwikipedia.org

The mechanism of the Nenitzescu reaction proceeds through a sequence of well-defined steps:

Michael Addition: The reaction initiates with a Michael addition of the enamine to the benzoquinone. wikipedia.org

Nucleophilic Attack: This is followed by a nucleophilic attack from the enamine pi bond to one of the carbonyl groups of the quinone. wikipedia.org

Elimination: The final step is an elimination reaction, which leads to the aromatization of the newly formed ring, yielding the 5-hydroxyindole product. wikipedia.org

The reaction conditions can significantly influence the outcome and yield. Studies have shown that the reaction performs best in highly polar solvents. wikipedia.org Furthermore, the reaction can be catalyzed by acids, including Lewis acids, which facilitate the dehydration step. mdpi.com

Starting MaterialsKey Mechanistic StepsProduct ClassReference
BenzoquinoneMichael Addition5-Hydroxyindoles wikipedia.orgsynarchive.com
β-Aminocrotonic EstersNucleophilic Attack
Elimination/Aromatization

Multicomponent Reactions and Their Application in Indole Chemistry

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. acs.orgchemrxiv.org MCRs are advantageous due to their atom economy, reduction of waste, and ability to rapidly generate libraries of structurally diverse compounds from simple precursors. acs.orgarkat-usa.org

While indole derivatives are often the targets of synthesis, they can also serve as key components within MCRs. The indole nucleus can act as a nucleophile, participating in reactions to form complex heterocyclic systems. arkat-usa.org

Examples of MCRs in Indole Chemistry:

Ugi-type Reactions: Although less common, the indole nucleus can be incorporated into Ugi MCRs, which typically involve an aldehyde, an amine, a carboxylic acid, and an isocyanide. arkat-usa.org

Mannich-type Reactions: The reaction of an indole with an aldehyde and an amine (a Mannich reaction) is a classic MCR that produces gramine derivatives, which are versatile intermediates for further synthesis. arkat-usa.orgresearchgate.net

Reactions with Dihydropyridines and Boronic Acids: Other MCRs involve the use of dihydropyridines or boronic acids (Petasis reaction) in conjunction with indoles to create complex, functionalized heterocyclic structures. researchgate.net

The application of MCRs allows for the efficient construction of diverse indole-based scaffolds, which can then be further functionalized. chemrxiv.orgnih.gov

Heterocyclic Ring Construction and Derivatization Approaches

Beyond the Nenitzescu reaction and MCRs, a wide array of synthetic methods exist for the construction and subsequent derivatization of the indole ring. These methods provide alternative pathways to access diverse indole structures.

Key Strategies for Indole Synthesis:

Fischer Indole Synthesis: A classic method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.

Palladium-Catalyzed Cyclizations: Modern methods often employ palladium catalysts to facilitate the cyclization of N-aryl imines or other suitable precursors, forming the indole ring via oxidative C-H bond linkages under mild conditions. organic-chemistry.org

Intramolecular Cycloadditions: A convergent approach utilizing an intramolecular Diels-Alder furan (IMDAF) cycloaddition can be used to assemble both the benzene (B151609) and pyrrole (B145914) portions of the indole core simultaneously, providing direct access to 3,4-disubstituted 5-hydroxy indoles. nih.gov

Ring-Opening and Recyclization: Novel strategies include the transformation of existing heterocyclic systems. For instance, aryl triazoles can undergo a sequence of ring-opening and rearrangement followed by a cyclization step to yield N-substituted indoles. mdpi.com

Once the indole core is formed, derivatization is achieved through various C-H functionalization reactions. For example, rhodium(III)-catalyzed C-H activation allows for the annulation of imidamides with diazo compounds to synthesize N-unprotected indoles. organic-chemistry.org Regioselective alkylation at the C3 or N1 position can be achieved using manganese or iridium catalysts with alcohols as the alkylating agents. organic-chemistry.org

Sulfation Chemistry and Synthetic Routes to Indole Sulfates

The introduction of a sulfate moiety onto the indole core, specifically at a hydroxyl group, is the final key transformation in synthesizing compounds like 5-Hydroxy-1h-indol-6-yl hydrogen sulfate. This requires precise control of reactivity, often involving protecting groups or specialized catalytic systems.

Direct Sulfation and Protecting Group Strategies in Organic Synthesis

Direct sulfation of a hydroxyl group can be challenging in a multifunctional molecule like a hydroxyindole, which contains other reactive sites (e.g., the N-H of the indole ring). Chemoselectivity is therefore paramount. A protecting group strategy is often essential to temporarily mask reactive functional groups, preventing them from participating in undesired side reactions. wikipedia.orgneliti.com

The Protecting Group Strategy:

Protection: A protecting group is introduced onto a specific functional group (e.g., the indole nitrogen) to block its reactivity. ddugu.ac.in

Sulfation: The desired reaction (sulfation of the hydroxyl group) is carried out on the protected molecule. Common sulfating agents include sulfur trioxide complexes (e.g., SO₃-pyridine, SO₃-DMF).

Deprotection: The protecting group is selectively removed under mild conditions to reveal the final product. wikipedia.org

Functional Group to ProtectCommon Protecting GroupsIntroduction ConditionsRemoval Conditions
Amine (Indole N-H)Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonateAcidic media (e.g., TFA)
Ts (Tosyl)Tosyl chloride, baseStrong acid or reducing agents
Hydroxyl (-OH)TBDMS (tert-butyldimethylsilyl)TBDMS-Cl, imidazoleFluoride sources (e.g., TBAF)
Bn (Benzyl)Benzyl bromide, baseHydrogenolysis (H₂, Pd/C)

The use of an orthogonal protecting group strategy, where different groups with distinct removal conditions are used, allows for the selective deprotection of one site while others remain protected. neliti.com

Chemo-Enzymatic Synthesis Approaches Utilizing Biocatalysis

Chemo-enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. This approach utilizes enzymes as biocatalysts to perform specific chemical transformations with high efficiency and selectivity under mild conditions.

In the context of indole sulfates, sulfotransferase enzymes (SULTs) are particularly relevant. In biological systems, SULTs are responsible for the sulfation of various substrates, including indoxyl, to produce compounds like indoxyl sulfate. wikipedia.org The human liver sulfotransferase SULT1A1 has been identified as the primary enzyme involved in the conversion of indoxyl to indoxyl sulfate. wikipedia.org

This biocatalytic approach can be harnessed for synthetic purposes. A chemo-enzymatic strategy would involve:

Chemical Synthesis: The synthesis of the non-sulfated precursor (e.g., a 5,6-dihydroxyindole derivative) using methods described in section 3.1.

Enzymatic Sulfation: The use of a specific sulfotransferase enzyme to catalyze the transfer of a sulfonate group from a donor molecule (such as 3'-phosphoadenosine-5'-phosphosulfate, PAPS) to the target hydroxyl group on the indole ring.

This method can provide exceptional regioselectivity, potentially eliminating the need for complex protecting group strategies. The development and application of recombinant sulfotransferases are expanding the scope of this technique in organic synthesis.

Rational Design and Synthesis of Chemically Modified Analogs for Research Probes

The development of chemically modified analogs of this compound is a critical area of research aimed at elucidating its biological functions and interactions. By incorporating various chemical moieties, such as fluorescent tags, photo-crosslinkers, and affinity labels, researchers can create powerful tools to probe the molecular mechanisms underlying the activity of this compound. The rational design of these analogs involves a deep understanding of the parent molecule's structure-activity relationships, as well as the chemical principles of probe design.

The synthesis of these modified analogs often begins with the 5-hydroxyindole core, which can be chemically manipulated to introduce the desired functionalities. A variety of synthetic strategies have been developed for the combinatorial synthesis of 5-hydroxyindole derivatives, providing a versatile platform for the creation of diverse research probes researchgate.net.

Table 1: Strategies for the Rational Design of this compound-Based Research Probes

Probe TypeDesign RationaleSynthetic ApproachPotential Application
Fluorescent Probes Introduction of a fluorophore to enable visualization and quantification of the analog's distribution and localization within biological systems.Coupling of the 5-hydroxyindole core with a fluorescent dye, such as a near-infrared (NIR) fluorophore, through a stable linker.Live-cell imaging, flow cytometry, and fluorescence microscopy to study cellular uptake, transport, and binding events. nih.gov
Photoaffinity Probes Incorporation of a photoreactive group, such as a diazirine or benzophenone, that can be activated by UV light to form a covalent bond with interacting biomolecules.Multi-step synthesis involving the attachment of a photo-crosslinking moiety to the 5-hydroxyindole scaffold. researchgate.netnih.govunimi.itIdentification of protein binding partners and mapping of binding sites through photo-crosslinking followed by mass spectrometry-based proteomics.
Biotinylated Probes Attachment of a biotin tag to facilitate the affinity-based purification of interacting molecules.Chemical synthesis of a biotinylated derivative of the 5-hydroxyindole core, often through an amide linkage. nih.govPull-down assays to isolate and identify binding partners from complex biological mixtures.
Clickable Probes Introduction of a bioorthogonal "clickable" handle, such as an alkyne or azide, which can be selectively reacted with a corresponding reporter molecule.Synthesis of a 5-hydroxyindole analog bearing a clickable functional group, allowing for modular attachment of various tags.In situ labeling and visualization of the analog in complex biological environments without interfering with cellular processes.

Detailed Research Findings:

While specific examples of chemically modified probes derived directly from this compound are not extensively documented in the current literature, the principles of probe design and synthesis from related indole-containing compounds provide a strong foundation for future research in this area.

For instance, the development of clickable photoaffinity probes for other bioactive small molecules demonstrates the feasibility of this approach for target identification. These probes typically feature a ligand for selective protein binding, a photo-crosslinking group, and a bioorthogonal handle for subsequent detection or enrichment researchgate.net. The synthesis of such probes often involves a modular approach, allowing for the systematic variation of each component to optimize performance.

Similarly, the synthesis of biotinylated derivatives of various small molecules has proven to be a valuable strategy for affinity-based proteomics. The high affinity of the biotin-avidin interaction allows for the efficient capture and identification of binding partners nih.gov. The synthetic routes to these probes generally involve the coupling of a biotinylating reagent to a suitable functional group on the parent molecule.

The design of fluorescent probes for biological imaging is another well-established field that can be applied to the development of this compound analogs. The selection of the fluorophore is critical and depends on the specific application, with near-infrared (NIR) dyes offering advantages for in vivo imaging due to their deep tissue penetration and low background fluorescence nih.gov.

Table 2: Key Intermediates in the Synthesis of 5-Hydroxyindole-Based Probes

IntermediateStructureSynthetic Utility
5-HydroxyindoleIndole ring with a hydroxyl group at the 5-position.Starting material for the synthesis of a wide range of derivatives. researchgate.net
N-protected 5-hydroxyindoleThe nitrogen of the indole ring is protected with a suitable group.Allows for selective modification of other positions on the indole ring.
5-O-functionalized indoleThe hydroxyl group at the 5-position is modified with a linker or other functional group.Enables the attachment of reporter tags or reactive moieties.
Halogenated 5-hydroxyindoleIntroduction of a halogen atom at a specific position on the indole ring.Provides a handle for cross-coupling reactions to introduce further diversity.

Advanced Analytical Characterization Techniques for 5 Hydroxy 1h Indol 6 Yl Hydrogen Sulfate

Chromatographic Separation Methods for Indole (B1671886) Sulfates

The separation of 5-Hydroxy-1h-indol-6-yl hydrogen sulfate (B86663) from complex biological matrices is a critical first step in its analysis. Chromatographic techniques are indispensable for isolating this compound from other structurally similar indole metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like indole sulfates. The development of a robust HPLC method is crucial for achieving accurate and reproducible quantification.

Reverse-phase HPLC, particularly using a C18 column, is a common choice for the separation of indole sulfates. nih.gov The optimization of an HPLC method involves several key parameters:

Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol) is frequently employed. mdpi.com The gradient allows for the efficient elution of compounds with a wide range of polarities. For instance, a method for indoxyl sulfate utilized a gradient of 0.1% formic acid in water and acetonitrile. nih.gov

Column Chemistry: While C18 columns are widely used, other stationary phases can be selected based on the specific separation requirements. nih.gov The choice of column chemistry influences the retention and selectivity of the separation.

Flow Rate and Column Temperature: These parameters are optimized to achieve good peak shape and resolution within a reasonable analysis time.

A well-optimized HPLC method can achieve high precision and accuracy, with within-day and between-day precisions often being less than 5%. nih.govresearchgate.net The retention time for indole sulfates in such systems is typically short, often under 5 minutes, allowing for high-throughput analysis. nih.gov

Table 1: Illustrative HPLC Method Parameters for Indole Sulfate Analysis

Parameter Typical Value/Condition Reference
Column Polaris 3 C18-A nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B Acetonitrile nih.gov
Elution Gradient nih.gov
Flow Rate 0.3 - 0.6 mL/min mdpi.com

| Detection | UV or Mass Spectrometry | |

For highly polar metabolites that are poorly retained on traditional reverse-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is particularly well-suited for the analysis of compounds like 5-Hydroxy-1h-indol-6-yl hydrogen sulfate.

In HILIC, a water layer is formed on the surface of the polar stationary phase, and partitioning of the analyte between this layer and the organic-rich mobile phase is the primary mechanism of retention. The elution is typically achieved by increasing the proportion of the aqueous component in the mobile phase. When coupled with mass spectrometry (HILIC-MS), this technique offers high sensitivity and selectivity for the analysis of polar compounds in complex mixtures. mdpi.com While specific HILIC methods for this compound are not extensively documented, the principles applied to other polar metabolites are directly applicable. childrensmercy.org

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. notulaebotanicae.ro Due to the low volatility of indole sulfates like this compound, direct analysis by GC is not feasible. However, GC can be employed following a derivatization step.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. After derivatization, the now volatile analog can be separated on a GC column and detected by a mass spectrometer (GC-MS). nih.gov While GC-MS is a highly sensitive and specific technique, the additional sample preparation step of derivatization can introduce variability. researchgate.net Non-targeted metabolome analysis using GC/MS has successfully identified indoxyl sulfate in plasma samples, demonstrating the utility of this approach for related compounds. nih.gov

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed for the definitive identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For an indole derivative like this compound, ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the indole ring and any side chains. youtube.com The position of the hydroxyl and sulfate groups would significantly influence the chemical shifts of the neighboring aromatic protons. researchgate.net Similarly, ¹³C NMR provides the chemical shifts for each carbon atom, with the carbons attached to the electronegative oxygen and sulfur atoms exhibiting characteristic downfield shifts. mdpi.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity between protons and carbons, confirming the substitution pattern on the indole ring. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for an Indole Scaffold

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H ~11.0-12.5 -
C2-H ~7.0-8.5 ~120-140
C3-H ~6.5-7.5 ~100-115
C4-H ~7.0-7.5 ~110-125
C5 - ~115-150 (with -OH)
C6 - ~110-145 (with -OSO₃H)
C7-H ~7.0-7.5 ~110-125

Note: These are general predicted ranges for an indole scaffold. The exact chemical shifts for this compound would need to be determined experimentally. youtube.comresearchgate.net

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC/MS), it allows for the analysis of compounds in complex mixtures. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar, non-volatile molecules like this compound. nih.gov In negative ion mode, ESI would produce a deprotonated molecule [M-H]⁻. High-resolution mass spectrometers, such as Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the determination of the elemental formula. mdpi.com

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov For this compound, a characteristic fragmentation would be the loss of the sulfate group (SO₃), which has a neutral loss of 80 Da. Further fragmentation of the indole ring would provide additional structural confirmation. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Expected Value Reference
Ionization Mode Negative Electrospray Ionization (ESI) nih.gov
Parent Ion [M-H]⁻ (m/z) 228.0123 (Calculated for C₈H₆NO₅S⁻)
Major MS/MS Fragment Loss of SO₃ (Neutral Loss of 79.9568 Da) nih.gov

| Resulting Fragment Ion (m/z) | 148.0555 (C₈H₆NO⁻) | |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful non-destructive techniques that provide valuable information regarding the functional groups and electronic structure of this compound. While specific experimental spectra for this exact compound are not widely published, its characteristic structural features—an indole ring, a hydroxyl group, and a sulfate group—allow for the prediction of its spectral properties based on established principles and data from related molecules.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum is expected to exhibit several key absorption bands. The presence of the N-H bond in the indole ring would result in a stretching vibration typically observed in the range of 3400-3300 cm⁻¹. The O-H stretching of the hydroxyl group would also appear in this region, often as a broad band. Aromatic C-H stretching vibrations from the indole ring are anticipated around 3100-3000 cm⁻¹.

The sulfate group is a key feature of the molecule and presents characteristic absorption bands. The asymmetric S=O stretching vibration is expected to be a strong band in the 1270–1220 cm⁻¹ region, while the symmetric S=O stretching would appear around 1070-1030 cm⁻¹ nih.gov. The C-O-S stretching vibration would also contribute to the fingerprint region of the spectrum. Aromatic C=C stretching vibrations within the indole ring would be observable in the 1620-1450 cm⁻¹ range researchgate.net.

Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Indole)3400-3300Stretching
O-H (Hydroxyl)3500-3200 (broad)Stretching
Aromatic C-H3100-3000Stretching
S=O (Sulfate)1270–1220Asymmetric Stretching
S=O (Sulfate)1070-1030Symmetric Stretching
Aromatic C=C1620-1450Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The indole ring system is the primary chromophore in this compound. Indole and its derivatives typically exhibit two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands. The ¹Lₑ band, appearing at shorter wavelengths (around 200-220 nm), is generally more intense than the ¹Lₐ band, which is observed at longer wavelengths (around 260-290 nm) and often shows fine vibrational structure.

The substitution pattern on the indole ring significantly influences the position and intensity of these absorption bands. For instance, hydroxylation at the 5-position, as in 5-hydroxyindole, is known to cause a red shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted indole nih.gov. The presence of the sulfate group at the 6-position is also expected to modulate the electronic structure and thus the UV-Vis spectrum. The absorption spectrum of 6-hydroxyindole (B149900), a closely related compound, shows a ¹Lₑ transition with absorption maxima around 263 nm and 270 nm nih.gov. Therefore, it is anticipated that this compound will have its primary absorption maxima in the 260-290 nm range.

Expected UV-Vis Absorption Maxima for this compound

TransitionExpected Wavelength Range (nm)
¹Lₐ Band260 - 290
¹Lₑ Band200 - 220

Quantitative Analysis Methodologies in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its physiological and pathological roles. Given its structural similarity to other uremic toxins like indoxyl sulfate, methodologies developed for these related compounds, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are directly applicable.

LC-MS/MS has become the gold standard for the quantification of small molecules in biological samples due to its high sensitivity, specificity, and wide dynamic range. A typical LC-MS/MS method for the analysis of this compound would involve several key steps:

Sample Preparation: To remove interfering substances and enrich the analyte, a sample preparation step is essential. For plasma or serum samples, protein precipitation using organic solvents like methanol (B129727) or acetonitrile is a common and effective approach. This is often followed by centrifugation to separate the precipitated proteins.

Chromatographic Separation: The prepared sample is then injected into a liquid chromatograph. Reversed-phase chromatography, using a C18 column, is typically employed to separate the analyte from other sample components. A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium acetate (B1210297) additive to improve ionization) and an organic modifier (such as methanol or acetonitrile) is used to achieve optimal separation.

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI), usually in negative ion mode, is an effective method for ionizing sulfate conjugates. The quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a characteristic product ion is monitored. This highly specific detection method minimizes interference from co-eluting compounds.

The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Typical Performance Characteristics of an LC-MS/MS Method for Indoxyl Sulfate Quantification

ParameterTypical Value/Range
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 100 ng/mL
Inter-day Precision (%RSD)< 15%
Inter-day Accuracy (%Recovery)85% - 115%

The development and validation of such robust LC-MS/MS assays are critical for advancing research into the biological significance of this compound.

Emerging Research Directions and Future Perspectives

Role of Indole (B1671886) Sulfates in Systemic Biochemical Regulation and Inter-organ Communication (e.g., Gut-Liver Axis)

Indole and its derivatives, produced by the metabolic activity of intestinal microorganisms on tryptophan, are key signaling molecules in the intricate communication network between the gut and other organs, particularly the liver. nih.gov This gut-liver axis is crucial for maintaining systemic homeostasis. nih.gov Gut-derived indole compounds can enter the portal circulation and travel to the liver, where they are further metabolized. nih.gov This process includes sulfation, a critical step in modulating the biological activity of these molecules. frontiersin.org

The sulfation of indole derivatives, such as the formation of 5-Hydroxy-1H-indol-6-yl hydrogen sulfate (B86663), is a key detoxification step, but it also represents a mechanism for generating signaling molecules with specific biological functions. While research directly on 5-Hydroxy-1H-indol-6-yl hydrogen sulfate is nascent, the broader class of indole sulfates is known to influence various physiological processes. For instance, indoxyl sulfate, a well-studied uremic toxin, is a product of gut microbial metabolism and subsequent hepatic sulfation. nih.govhmdb.ca It is recognized as an agonist for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses and cellular homeostasis. hmdb.canih.gov

The interplay between gut microbiota and the host in metabolizing tryptophan to produce indole sulfates highlights a complex regulatory system. nih.gov Dysregulation in this pathway has been associated with various conditions, underscoring the importance of understanding the specific roles of individual indole sulfate isomers, including this compound, in systemic biochemical regulation.

Mechanistic Insights into Cellular Homeostasis and Stress Responses Mediated by Indole Sulfates (excluding clinical pathology)

Indole and its derivatives are known to play a role in cellular homeostasis and stress responses, both in microorganisms and their hosts. nih.gov Some indole-functionalized metabolites can regulate bacterial cellular stress responses. nih.gov At the host level, indole metabolites can modulate immune responses and tissue homeostasis, often through activation of the aryl hydrocarbon receptor (AhR). nih.gov

While direct studies on this compound are limited, research on related compounds like indoxyl sulfate provides some mechanistic insights. Indoxyl sulfate has been shown to induce oxidative stress by promoting the formation of reactive oxygen species (ROS) in various cell types. nih.gov This can lead to an imbalance in the cellular redox state and trigger programmed cell death, or apoptosis, through the mitochondrial pathway. nih.gov

Future investigations into this compound will likely explore its potential to:

Influence intracellular signaling pathways.

Modulate the expression of genes involved in stress response and antioxidant defense.

Interact with cellular components to maintain or disrupt homeostasis.

Understanding these fundamental mechanisms is crucial for comprehending the full spectrum of biological activities of this and other indole sulfates.

Bio-inspired Synthesis and Biocatalytic Applications of Sulfotransferase Enzymes

The synthesis of sulfated compounds like this compound in living organisms is catalyzed by a class of enzymes called sulfotransferases. frontiersin.org These enzymes utilize a universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to transfer a sulfonate group to a wide range of substrates. frontiersin.org

There is growing interest in harnessing the power of sulfotransferases for biocatalytic applications. frontiersin.orgnih.govnih.gov Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov The development of bio-inspired synthetic routes using sulfotransferases could enable the efficient and environmentally friendly production of specific indole sulfates for research purposes.

Challenges in this area include the cost and instability of the PAPS cofactor and the need to discover or engineer sulfotransferases with desired substrate specificity and efficiency. frontiersin.org Researchers are exploring strategies such as developing multi-enzyme cascade systems for in situ PAPS regeneration to overcome these limitations. frontiersin.org The application of immobilized enzymes and whole-cell biocatalysts is also being investigated to improve the scalability and cost-effectiveness of these processes. frontiersin.orgyoutube.com

The study of sulfotransferases involved in the biosynthesis of this compound could not only provide tools for its synthesis but also offer insights into the regulation of its production in vivo.

Q & A

Q. How does the sulfate group affect the compound’s interaction with serum proteins in pharmacokinetic studies?

  • Methodological Answer : Perform equilibrium dialysis or surface plasmon resonance (SPR) to measure binding affinity to human serum albumin (HSA). Compare with non-sulfated analogs to quantify sulfate-driven changes in protein binding and bioavailability .

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